5-Bromo-2-butoxy-1,3-dichlorobenzène

Vue d'ensemble

Description

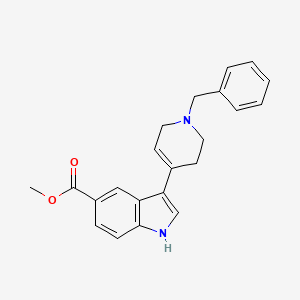

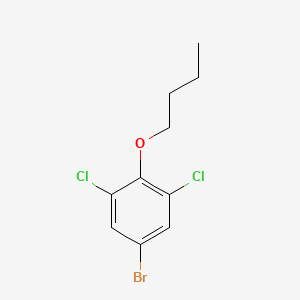

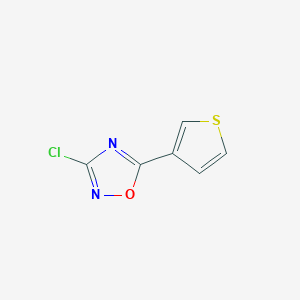

5-Bromo-2-butoxy-1,3-dichlorobenzene is a chemical compound with the molecular formula C10H11BrCl2O . It is used in various chemical reactions and has significant value in organic synthesis .

Synthesis Analysis

The synthesis of 5-Bromo-2-butoxy-1,3-dichlorobenzene involves catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-butoxy-1,3-dichlorobenzene can be represented by the InChI code: 1S/C10H11BrCl2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 .Chemical Reactions Analysis

5-Bromo-2-butoxy-1,3-dichlorobenzene is involved in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-butoxy-1,3-dichlorobenzene is 298 . More detailed physical and chemical properties are not available from the search results.Applications De Recherche Scientifique

Recherche pharmaceutique

Le 5-bromo-2-butoxy-1,3-dichlorobenzène est un composé qui peut être utilisé dans la synthèse de divers produits pharmaceutiques. Sa structure unique permet la création d'halogénures benzyliques, qui sont souvent utilisés comme intermédiaires dans la production de principes actifs pharmaceutiques (API). La présence de multiples halogènes dans le composé offre plusieurs points de réactivité pour des modifications chimiques ultérieures .

Chimie analytique

En chimie analytique, la nature halogénée de ce composé en fait un candidat potentiel pour une utilisation comme étalon dans l'analyse chromatographique. Il pourrait aider à l'étalonnage des équipements utilisés pour détecter et quantifier des composés halogénés similaires dans divers échantillons .

Science des matériaux

Synthèse organique

Le this compound peut servir de précurseur en synthèse organique, en particulier dans des réactions comme le couplage de Suzuki-Miyaura, qui forme des liaisons carbone-carbone. Ceci est crucial pour la construction de molécules organiques complexes, y compris celles utilisées dans les médicaments et les produits agrochimiques .

Recherche chimique

En recherche chimique, ce composé pourrait être impliqué dans l'étude de la réactivité benzylique. Il peut subir diverses réactions à la position benzylique, ce qui est important pour la synthèse de molécules complexes. La compréhension de ces réactions peut conduire à des progrès dans les méthodologies de synthèse .

Applications industrielles

Bien que des applications industrielles spécifiques pour ce composé ne soient pas bien documentées, ses analogues structurels sont utilisés dans la synthèse de composés halogénés tels que les polychlorobiphényles (PCB). Ces derniers ont historiquement été utilisés dans un large éventail d'applications industrielles, bien que leur utilisation soit désormais réglementée en raison de préoccupations environnementales .

Mécanisme D'action

- The primary targets of 5-Bromo-2-butoxy-1,3-dichlorobenzene are likely aromatic systems, specifically benzene rings. It interacts with these aromatic systems through electrophilic aromatic substitution reactions .

- The compound forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions .

Target of Action

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Bromo-2-butoxy-1,3-dichlorobenzene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways.

Cellular Effects

The effects of 5-Bromo-2-butoxy-1,3-dichlorobenzene on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play a pivotal role in cell communication and function . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 5-Bromo-2-butoxy-1,3-dichlorobenzene exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-butoxy-1,3-dichlorobenzene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-butoxy-1,3-dichlorobenzene vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting various organs and systems in animal models.

Metabolic Pathways

5-Bromo-2-butoxy-1,3-dichlorobenzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities.

Transport and Distribution

The transport and distribution of 5-Bromo-2-butoxy-1,3-dichlorobenzene within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . These interactions are crucial for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of 5-Bromo-2-butoxy-1,3-dichlorobenzene is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

5-bromo-2-butoxy-1,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrCl2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTBAFFOGJDIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201291303 | |

| Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242070-95-6 | |

| Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242070-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate](/img/structure/B1377513.png)

![1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1377515.png)

![Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine](/img/structure/B1377516.png)

![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)